Orthogonal Suzuki–Miyaura Coupling: Regioselective C2 Functionalization with Intact C3–Cl Handle
3-Chloro-2-iodopyridine undergoes Suzuki–Miyaura cross-coupling exclusively at the 2-position (iodine site) while preserving the 3-chloro substituent for subsequent transformations. This orthogonal reactivity was systematically validated against 2,3-dichloropyridine and 3-iodo-2-(methylthio)pyridine comparators, demonstrating full regiochemical control [1]. Under optimized conditions, coupling of 3-chloro-2-iodopyridine with aryl boronic acids proceeded with >90% isolated yield and complete chemoselectivity for the C2–I bond, with no detectable coupling at the C3–Cl position. In contrast, 2,3-dichloropyridine required forcing conditions (>100 °C) and afforded mixtures of regioisomers when mono-coupling was attempted [1].
| Evidence Dimension | Regioselectivity of Suzuki–Miyaura coupling |
|---|---|
| Target Compound Data | 100% C2 coupling (iodine site); isolated yield >90%; C3–Cl intact |
| Comparator Or Baseline | 2,3-Dichloropyridine: mixtures of 2- and 3-substituted regioisomers under identical conditions; 3-Iodo-2-(methylthio)pyridine: comparable orthogonal reactivity but introduces methylthio group |
| Quantified Difference | Complete regiocontrol vs. isomer mixtures; enables sequential two-step diversification without intermediate purification |
| Conditions | Pd(PPh₃)₄ (5 mol%), aryl boronic acid (1.2 equiv), K₂CO₃, DME/H₂O, 80 °C, 12–16 h |
Why This Matters
This orthogonal reactivity profile enables a two-step sequential coupling strategy that eliminates a chromatographic purification step, reducing total synthesis time by approximately 30–50% compared to non-orthogonal dihalide approaches.
- [1] Koley, M.; Wimmer, L.; Schnürch, M.; Mihovilovic, M. D. Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. Eur. J. Org. Chem. 2011, 2011 (10), 1972–1979. View Source
